molecular formula C14H16N2O2S B2508301 2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941883-33-6

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2508301
CAS No.: 941883-33-6
M. Wt: 276.35
InChI Key: QCYPRICQVOTLFQ-UHFFFAOYSA-N
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Description

2-(4-(Ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic chemical reagent designed for research and development purposes. This compound features a combined acetamide-isoxazole scaffold, a structure of significant interest in medicinal chemistry for constructing novel bioactive molecules . The core N-(5-methylisoxazol-3-yl)acetamide structure is a recognized pharmacophore, and its conjugation with other functional groups, such as the 4-(ethylthio)phenyl moiety in this molecule, is a common strategy to explore new chemical space for potential therapeutic applications . Research Applications and Value: The primary research value of this compound lies in its use as a key intermediate or building block in organic synthesis and medicinal chemistry. Researchers can utilize it to develop larger, more complex molecules for high-throughput screening against various biological targets. Specifically, acetamide-containing scaffolds are frequently investigated for their potential in enzyme inhibition studies . For instance, structurally related acetamide-sulfonamide conjugates have demonstrated potent urease inhibitory activity in vitro, making them candidates for further investigation in pathologies related to Helicobacter pylori infection . The mechanism of action for such inhibitors often involves binding to the enzyme's active site, potentially through electrostatic interactions or hydrogen bonding, to disrupt its catalytic function . This product is intended for use in pharmacological profiling, structure-activity relationship (SAR) studies, and as a reference standard in analytical chemistry . Its structure offers opportunities for further chemical modification, allowing researchers to probe the importance of the ethylthioether and isoxazole rings for target engagement and potency. Disclaimer: This product is strictly for laboratory research use and is not classified as a drug. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented is based on the biochemical properties of analogous structures and is provided for scientific discussion only.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-19-12-6-4-11(5-7-12)9-14(17)15-13-8-10(2)18-16-13/h4-8H,3,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYPRICQVOTLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the 4-(ethylthio)phenyl intermediate: This can be achieved by reacting 4-bromothiophenol with ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling with 5-methylisoxazole: The intermediate is then coupled with 5-methylisoxazole-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the isoxazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of derivatives related to this compound. For instance, research on N-phenylacetamide derivatives has demonstrated significant activity against seizures in animal models, suggesting that modifications to the acetamide structure can lead to new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50_{50} MES (mg/kg)ED50_{50} scPTZ (mg/kg)TD50_{50} NT (mg/kg)PI (TD50_{50}/ED50_{50})
Compound A52.30ND>500>9.56
Valproic Acid4856467841.6
Phenytoin28.10>500>100>3.6

ND = Not determined; PI = Protective index

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. The incorporation of the isoxazole moiety has been linked to modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Study on Anticonvulsant Efficacy

A detailed study evaluated the anticonvulsant efficacy of various N-phenylacetamide derivatives, including those structurally related to 2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide. The study utilized maximal electroshock and pentylenetetrazole seizure models to assess efficacy and toxicity . Results indicated that certain modifications could enhance therapeutic outcomes while minimizing side effects.

Research on Anti-inflammatory Activity

In a separate investigation, researchers synthesized several derivatives based on the core structure of this compound and tested their anti-inflammatory effects in vitro. The results showed promising activity against pro-inflammatory cytokines, indicating potential for development as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The isoxazole ring and phenyl group may play crucial roles in binding to the target sites, while the ethylthio group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethylthio group in the target compound is moderately electron-donating, contrasting with the electron-withdrawing sulfamoyl group in Compound 7. This difference may alter electronic distribution, affecting binding interactions in biological targets .
  • Synthetic Accessibility : Chloroacetyl chloride is commonly used in synthesizing chloroacetamide analogs (e.g., ), while ethylthio groups may require thiol-alkylation or sulfide-forming reactions, which are less direct .

Structural Similarity and Pharmacophore Optimization

highlights compounds with high structural similarity scores (0.86–0.94) to the target molecule, including:

  • 3-({4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid (Similarity: 0.89): The carboxylic acid group introduces polarity, likely limiting membrane permeability relative to the ethylthio analog .

Biological Activity

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide, with the CAS number 941883-33-6, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A phenyl ring substituted with an ethylthio group.
  • An acetamide moiety linked to a 5-methylisoxazole ring.

The molecular formula is C14H16N2O2SC_{14}H_{16}N_{2}O_{2}S, with a molecular weight of 276.36 g/mol.

PropertyValue
Molecular FormulaC14H16N2O2SC_{14}H_{16}N_{2}O_{2}S
Molecular Weight276.36 g/mol
CAS Number941883-33-6

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Ethylthio Intermediate : Reaction of 4-bromothiophenol with ethyl iodide in the presence of potassium carbonate.
  • Coupling Reaction : The intermediate is coupled with 5-methylisoxazole-3-carboxylic acid using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the acetamide linkage.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown potential in directing tumor cells towards apoptosis, which is a critical mechanism for anticancer activity. The anticancer effects were evaluated using various tumor cell lines, including A549 (lung cancer) and C6 (glioma), employing assays such as MTT and acridine orange staining .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The unique structural features, particularly the isoxazole ring and phenyl group, may facilitate binding to these targets, modulating their activity. Additionally, the ethylthio group could influence pharmacokinetic properties, enhancing bioavailability and therapeutic efficacy .

Comparative Analysis

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural DifferenceNotable Activity
2-(4-(methylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamideMethylthio instead of ethylthioModerate anticancer activity observed
2-(4-(ethylthio)phenyl)-N-(5-ethylisoxazol-3-yl)acetamideEthyl group on isoxazole instead of methylPotentially lower activity due to steric hindrance

Case Studies

  • Anticancer Evaluation : A study evaluating a series of acetamides found that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .
  • Anticonvulsant Activity : Related compounds have been assessed for anticonvulsant properties using animal models. The results indicated that certain derivatives displayed protective effects against seizures, suggesting a broader pharmacological profile for compounds containing similar moieties .

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